molecular formula C11H14N2O B11908348 N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide

N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide

Cat. No.: B11908348
M. Wt: 190.24 g/mol
InChI Key: PZWZRFITIJXZTJ-UHFFFAOYSA-N
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Description

N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents . This compound features a tetrahydroquinoline ring system, which is a partially saturated form of quinoline, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide typically involves the acylation of 5,6,7,8-tetrahydroquinoline with acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide
  • (5,6,7,8-tetrahydroquinolin-4-yl)methanamine hydrochloride
  • Quinoline derivatives

Uniqueness

N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its partially saturated ring system also differentiates it from fully aromatic quinoline derivatives, potentially leading to different reactivity and biological activity .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide

InChI

InChI=1S/C11H14N2O/c1-8(14)13-11-6-7-12-10-5-3-2-4-9(10)11/h6-7H,2-5H2,1H3,(H,12,13,14)

InChI Key

PZWZRFITIJXZTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2CCCCC2=NC=C1

Origin of Product

United States

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